Cas no 92608-25-8 (1,7-Diazaspiro[4.5]decan-6-one(9CI))

1,7-Diazaspiro[4.5]decan-6-one (9CI) is a bicyclic organic compound featuring a spirocyclic structure with nitrogen atoms at positions 1 and 7. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its rigid framework, which can enhance binding affinity and selectivity in drug design. The compound's spirocyclic core offers conformational restraint, potentially improving metabolic stability and reducing off-target effects. Its unique structure makes it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The presence of both amide and amine functionalities allows for further derivatization, enabling tailored modifications for specific applications.
1,7-Diazaspiro[4.5]decan-6-one(9CI) structure
92608-25-8 structure
Product Name:1,7-Diazaspiro[4.5]decan-6-one(9CI)
CAS No:92608-25-8
MF:C8H14N2O
MW:154.209561824799
CID:800822
PubChem ID:13186160
Update Time:2025-06-14

1,7-Diazaspiro[4.5]decan-6-one(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,7-Diazaspiro[4.5]decan-6-one(9CI)
    • 1,7-Diazaspiro[4.5]decan-6-one
    • 1,9-diazaspiro[4.5]decan-10-one
    • SCHEMBL1557333
    • AT24342
    • DTXSID70525836
    • 92608-25-8
    • MFCD13179028
    • Inchi: 1S/C8H14N2O/c11-7-8(3-1-5-9-7)4-2-6-10-8/h10H,1-6H2,(H,9,11)
    • InChI Key: IGNANRMPQBBION-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCCN1)CCCN2

Computed Properties

  • Exact Mass: 154.110613074g/mol
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.1Ų

1,7-Diazaspiro[4.5]decan-6-one(9CI) Pricemore >>

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Additional information on 1,7-Diazaspiro[4.5]decan-6-one(9CI)

Comprehensive Overview of 1,7-Diazaspiro[4.5]decan-6-one (9CI) (CAS No. 92608-25-8)

1,7-Diazaspiro[4.5]decan-6-one (9CI), with the CAS registry number 92608-25-8, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique spirocyclic structure and diazaspiro framework make it a valuable scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly exploring its potential in addressing modern healthcare challenges, such as neurodegenerative diseases and metabolic disorders.

The compound's molecular formula and structural features contribute to its versatility in medicinal chemistry. Its spiro[4.5]decane core provides rigidity, while the diazaspiro moiety offers sites for functionalization, enabling the design of targeted molecules. Recent studies highlight its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their involvement in numerous physiological processes. This aligns with the growing interest in precision medicine and personalized therapeutics, which dominate current scientific discourse.

In synthetic chemistry, 1,7-Diazaspiro[4.5]decan-6-one (9CI) serves as a key intermediate for constructing complex nitrogen-containing heterocycles. Its applications extend to catalysis and material science, where its stability and reactivity are leveraged for advanced polymer designs. The compound's pharmacokinetic properties are also under investigation, particularly its blood-brain barrier permeability, a critical factor for CNS-targeted drugs. These aspects resonate with frequent search queries like "spirocyclic compounds in drug design" and "nitrogen heterocycles for CNS applications".

Environmental and green chemistry perspectives are increasingly relevant to discussions about 92608-25-8. Researchers are optimizing synthetic routes to minimize waste and energy consumption, addressing the demand for sustainable chemical processes. This aligns with global trends toward eco-friendly pharmaceuticals and the 12 Principles of Green Chemistry, topics frequently searched by academia and industry professionals.

Analytical characterization of 1,7-Diazaspiro[4.5]decan-6-one (9CI) employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure precise quality control, a priority for regulatory compliance in pharmaceutical manufacturing. The compound's spectral data and crystallographic parameters are often sought-after references in chemical databases, reflecting the importance of reproducible research in modern science.

Future directions for CAS No. 92608-25-8 research may explore its structure-activity relationships (SAR) in greater depth, leveraging computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling. Such approaches align with the integration of artificial intelligence in drug discovery, a trending topic across scientific and investor communities. The compound's potential in combination therapies and multi-target drugs also presents exciting avenues for exploration.

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